4-Bromo-2-chlorobenzotrifluoride
Overview
Description
4-Bromo-2-chlorobenzotrifluoride is an organic compound with the chemical formula C7H3BrClF3. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its unique combination of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzotrifluoride. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Bromo-2-chlorobenzotrifluoride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzotrifluoride is primarily related to its reactivity as an electrophile in substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or form complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzotrifluoride
- 4-Bromo-2-iodobenzotrifluoride
- 4-Chloro-2-fluorobenzotrifluoride
Uniqueness
4-Bromo-2-chlorobenzotrifluoride is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct reactivity and physical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical processes .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANWAMBKVZTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604397 | |
Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-07-0 | |
Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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